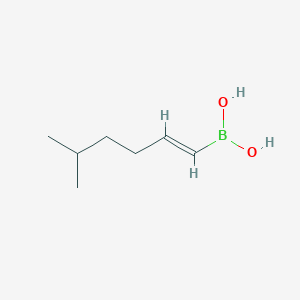
5-Methyl-1-hexenylboronic acid
Vue d'ensemble
Description
5-Methyl-1-hexenylboronic acid is a boronic acid with the molecular formula C7H15BO2 . It has a molecular weight of 142.01 .
Synthesis Analysis
The synthesis of boronic acids like 5-Methyl-1-hexenylboronic acid often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters, a valuable but less developed process, has also been reported .Molecular Structure Analysis
The InChI code for 5-Methyl-1-hexenylboronic acid is1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ . The InChI key is BLQVLJDDGUYUPN-GQCTYLIASA-N . Chemical Reactions Analysis
Boronic acids like 5-Methyl-1-hexenylboronic acid are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of a new Pd–C bond through oxidative addition with formally electrophilic organic groups . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, also occurs .Physical And Chemical Properties Analysis
5-Methyl-1-hexenylboronic acid has a molecular weight of 142.01 .Applications De Recherche Scientifique
-
Microbial Fuel Cell Performance
- Summary of the Application : 5-Methyl-1-hexenylboronic acid has been studied for its role in microbial fuel cell performance . It’s used as an endogenous redox mediator in electron shuttling reactions, which are crucial for the performance of microbial fuel cells .
- Methods of Application : The study involved a single-chamber microbial fuel cell with a dual air-cathode assembly. The cell supported a high bacterial density and active biomass on the anode, resulting in maximum production of the redox metabolite, 5-methyl 1, hydroxy phenazine .
- Results : The production of 5-methyl 1, hydroxy phenazine was positively correlated with the chemical oxygen demand removal rate (77 ± 2.5%) and power generation (66.6 ± 2.2 mW cm −2) efficiency of the single-chamber microbial fuel cell .
-
Synthesis of Borinic Acid Derivatives
- Summary of the Application : Borinic acids, including 5-Methyl-1-hexenylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The synthesis of borinic acids relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
-
Suzuki–Miyaura Coupling
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 5-Methyl-1-hexenylboronic acid, as a boron reagent, has been used in this process .
- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst to couple boron reagents and organohalides . The boron reagents, such as 5-Methyl-1-hexenylboronic acid, are transferred from boron to palladium .
- Results : The SM coupling reaction has been successful in forming carbon–carbon bonds, which is crucial in the synthesis of many organic compounds .
-
Antiviral Activity
- Summary of the Application : Certain indole derivatives, which can be synthesized using 5-Methyl-1-hexenylboronic acid, have been reported to possess antiviral properties .
- Methods of Application : The synthesis of these indole derivatives involves various chemical reactions, including the use of boronic acids like 5-Methyl-1-hexenylboronic acid .
- Results : Some of these indole derivatives have shown inhibitory activity against influenza A .
-
Medicinal Chemistry
- Summary of the Application : Boronic acids, including 5-Methyl-1-hexenylboronic acid, have been used in medicinal chemistry for the synthesis of various bioactive compounds .
- Methods of Application : The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . The preparation of compounds with this chemical group is relatively simple and well known .
- Results : The modification of bioactive molecules with boronic acids has shown to improve the already existing activities .
-
Sensors and Delivery Systems
- Summary of the Application : Boronic acids, such as 5-Methyl-1-hexenylboronic acid, have been used in the development of sensors and delivery systems .
- Methods of Application : The specific properties of boronic acids, including their ability to form reversible covalent complexes with diols and amines, have been exploited in the design of sensors and delivery systems .
- Results : The use of boronic acids in these applications has led to the development of new promising drugs and technologies .
Orientations Futures
Propriétés
IUPAC Name |
[(E)-5-methylhex-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQVLJDDGUYUPN-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-hexenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)

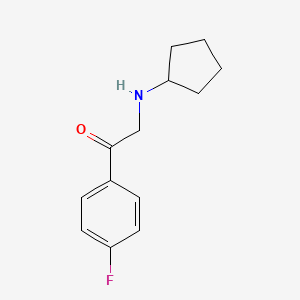
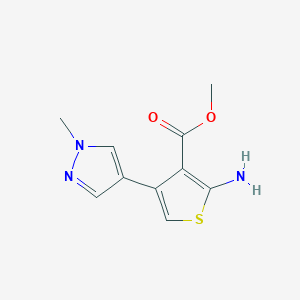
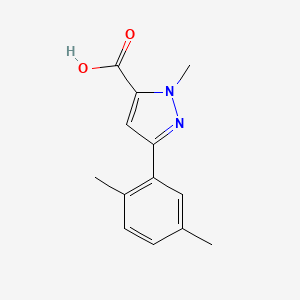


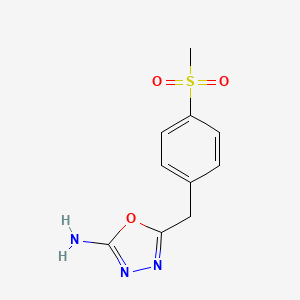
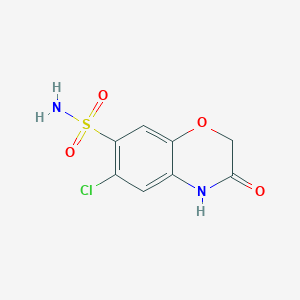
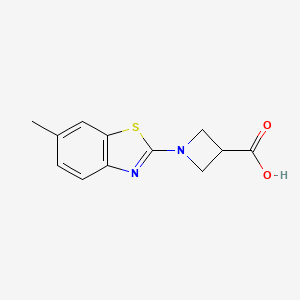
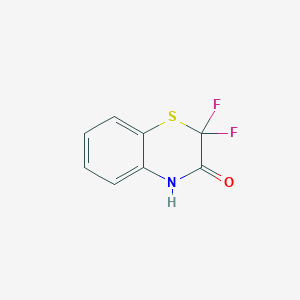
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)